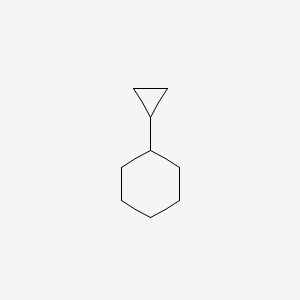

Cyclohexane, cyclopropyl-

Description

Historical Trajectories and Foundational Studies of Cyclopropyl-Substituted Carbocycles

The exploration of cyclopropyl-substituted carbocycles is rooted in the broader history of alicyclic chemistry. Early investigations into cycloalkanes, such as those by Baeyer, laid the groundwork for understanding ring strain. slideshare.net The unique nature of the cyclopropane (B1198618) ring, with its "bent" bonds and high strain energy, has long captivated chemists. Foundational studies on the synthesis and reactivity of cyclopropanes set the stage for exploring their incorporation into larger carbocyclic systems. slideshare.netnih.gov The development of cyclopropanation reactions was a critical step, enabling the synthesis of molecules like cyclopropylcyclohexane. doi.org Over the decades, research has expanded from fundamental structural and energetic studies to the application of these systems in complex molecule synthesis and as pharmacophores in drug discovery. nih.govgrafiati.comsioc-journal.cn

Structural Characteristics and Chemical Significance of Cyclopropylcyclohexane within Alicyclic Chemistry

Cyclopropylcyclohexane (C9H16) is an alicyclic hydrocarbon with a molecular weight of 124.22 g/mol . nih.govnist.gov Its structure, featuring a cyclopropyl (B3062369) group attached to a cyclohexane (B81311) ring, presents a unique case for conformational analysis. The cyclohexane ring can adopt various conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation being the most stable. slideshare.netstudysmarter.co.uk The cyclopropyl substituent can occupy either an axial or equatorial position on the cyclohexane ring. The interplay of steric and electronic effects governs the preference for one conformation over the other. chemistryworld.com

The chemical significance of cyclopropylcyclohexane lies in the unique properties conferred by the cyclopropyl group. The high s-character of the C-C bonds within the cyclopropane ring imparts properties often associated with unsaturated systems. This "double-bond character" can influence the reactivity of the adjacent cyclohexane ring. slideshare.net The cyclopropyl group can act as a conformational locking element and can influence the stereoselectivity of reactions on the cyclohexane ring. chemistryworld.com

Physical and Chemical Properties of Cyclopropylcyclohexane nih.govnist.govchemeo.com

| Property | Value |

| Molecular Formula | C9H16 |

| Molecular Weight | 124.22 g/mol |

| CAS Number | 32669-86-6 |

| IUPAC Name | cyclopropylcyclohexane |

| Synonyms | Cyclohexylcyclopropane |

| Enthalpy of Combustion (liquid) | -5636.8 kJ/mol |

| Enthalpy of Formation (gas) | -114.6 kJ/mol |

| Strain Energy | 115.1 kJ/mol |

Overview of Current Research Frontiers in Cyclopropylcyclohexane Chemistry

Contemporary research on cyclopropylcyclohexane and its derivatives is vibrant and multifaceted, with significant efforts in several key areas:

Synthesis and Methodology: Chemists continue to develop novel and efficient methods for the synthesis of substituted cyclopropylcyclohexanes. This includes the diastereoselective and enantioselective synthesis of complex derivatives, which are crucial for medicinal chemistry applications. nih.govchesci.com For instance, methods for creating {2-[(2,2-dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione} derivatives without the use of hazardous cyanide reagents have been developed. chesci.com

Medicinal Chemistry: The cyclopropyl moiety is a common feature in a number of approved drugs. grafiati.com Derivatives of cyclopropylcyclohexane are being investigated for a range of therapeutic applications. For example, N4-cyclopropylcyclohexane-1,4-diamine is being studied as a potential inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in cancer and neurodegenerative diseases. smolecule.com Furthermore, certain cyclohexane-1,3-dione derivatives containing a cyclopropyl group have shown potential as inhibitors of mutant SOD1-dependent protein aggregation, relevant to the treatment of Amyotrophic Lateral Sclerosis (ALS). researchgate.net

Conformational and Stereoelectronic Studies: Advanced computational and experimental techniques are being employed to further understand the conformational preferences and stereoelectronic interactions within cyclopropylcyclohexane systems. These studies provide deeper insights into how the cyclopropyl group influences the structure and reactivity of the cyclohexane ring. chemistryworld.com

Materials Science: The unique structural and electronic properties of cyclopropylcyclohexane derivatives make them interesting building blocks for new materials. Research in this area explores the potential of these compounds in the development of specialty chemicals and polymers. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

32669-86-6 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

cyclopropylcyclohexane |

InChI |

InChI=1S/C9H16/c1-2-4-8(5-3-1)9-6-7-9/h8-9H,1-7H2 |

InChI Key |

WVCCJPYDXBIIIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopropylcyclohexane and Its Structural Analogs

Catalytic Cyclopropanation Strategies for Cyclohexene (B86901) Substrates

The direct cyclopropanation of cyclohexene and its derivatives stands as a primary and atom-economical approach to access the bicyclo[4.1.0]heptane core structure, also known as norcarane, which is the parent scaffold of cyclopropylcyclohexane. wikipedia.org Various catalytic systems have been developed to facilitate this transformation with high efficiency and stereocontrol.

Simmons-Smith Reaction and its Catalytic Enantioselective Variants

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to an alkene. wikipedia.org The reaction with cyclohexene yields bicyclo[4.1.0]heptane. wikipedia.org A key feature of this reaction is its stereospecificity, where the configuration of the double bond in the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org The reaction is believed to proceed through a concerted mechanism involving a "butterfly" transition state. The presence of a hydroxyl group in the substrate, such as in cyclohexen-1-ol, can direct the cyclopropanation to occur cis to the hydroxyl group due to coordination with the zinc reagent. ethz.ch

Modifications to the classical Simmons-Smith conditions have been developed to enhance reactivity and broaden the substrate scope. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is particularly effective for unfunctionalized alkenes like cyclohexene. wikipedia.org Furthermore, the development of catalytic enantioselective versions of the Simmons-Smith reaction has been a significant advancement. Chiral ligands, such as chiral disulfonamides, can be used in catalytic amounts with diethylzinc and diiodomethane to achieve asymmetric cyclopropanation of allylic alcohols, leading to enantioenriched cyclopropyl-containing products. researchgate.net

Recent research has also focused on developing more tunable and reactive zinc carbenoids. For instance, reagents of the type RXZnCH₂Y, where the RX group attached to the zinc can be electronically and sterically modified, have shown high efficiency in the cyclopropanation of a wide range of alkenes, including those that are typically unreactive. psu.edu These advancements have enabled the synthesis of various substituted cyclopropanes with high levels of control. organic-chemistry.org

Table 1: Comparison of Simmons-Smith Reagents for Cyclohexene Cyclopropanation

| Reagent System | Description | Key Advantages | Reference |

|---|---|---|---|

| Zn-Cu couple / CH₂I₂ | The classic Simmons-Smith reagent. | Stereospecific, well-established. | wikipedia.org |

| Et₂Zn / CH₂I₂ (Furukawa Modification) | A more reactive system. | Increased reactivity, suitable for unfunctionalized alkenes. | wikipedia.org |

| Et₂Zn / CH₂I₂ / Chiral Ligand | Catalytic enantioselective variant. | Provides access to chiral cyclopropanes. | researchgate.net |

| RXZnCH₂Y | Tunable zinc carbenoids. | High efficiency for a broad range of alkenes, including unreactive ones. | psu.edu |

Transition Metal-Catalyzed Cyclopropanation (e.g., Cobalt, Palladium, Rhodium-mediated approaches)

Transition metal catalysts offer a powerful alternative to zinc-based reagents for the cyclopropanation of alkenes. These methods often involve the in situ generation of a metal carbene intermediate from a diazo compound, which then transfers the carbene moiety to the alkene.

Cobalt-Catalyzed Cyclopropanation: Cobalt complexes, such as those with pyridine-diimine (PDI) ligands, have been shown to catalyze Simmons-Smith-type cyclopropanations using dibromomethane (B42720) and zinc. researchgate.net These cobalt-catalyzed systems can exhibit unique selectivity based on the substitution pattern of the alkene. researchgate.net

Palladium-Catalyzed Cyclopropanation: Palladium complexes are effective catalysts for the decomposition of diazo compounds like ethyl diazoacetate, leading to cyclopropanation. oup.com The reaction of cyclohexene with ethyl diazoacetate in the presence of a palladium catalyst yields the corresponding ethyl bicyclo[4.1.0]heptane-7-carboxylate. oup.com Mechanistic studies suggest that the reaction proceeds with a high degree of stereochemical retention with respect to the olefin, implying a multicentered transition state. oup.com

Rhodium-Catalyzed Cyclopropanation: Rhodium catalysts, such as [RhCl(CO)₂]₂ and [RhCl(C₈H₁₂)]₂, exhibit very high activity for cyclopropanation reactions at room temperature. oup.com Chiral rhodium(II) complexes, like Rh₂(S-DOSP)₄, have been successfully employed in enantioselective carbene insertion reactions into C-H bonds of cycloalkanes like cyclohexane (B81311), showcasing their potential for creating chiral centers. snnu.edu.cn

Table 2: Overview of Transition Metal-Catalyzed Cyclopropanation of Cyclohexene

| Metal Catalyst | Carbene Source | Key Features | Reference |

|---|---|---|---|

| Cobalt (e.g., [i-PrPDI]CoBr₂) | CH₂Br₂ / Zn | Discriminates between alkenes based on substitution. | researchgate.net |

| Palladium (e.g., [PdCl(π-C₃H₅)]₂) | Ethyl diazoacetate | High stereochemical retention. | oup.com |

| Rhodium (e.g., [RhCl(CO)₂]₂) | Diazo compounds | Very high activity at room temperature. | oup.com |

De Novo Synthesis of Cyclopropylcyclohexane Architectures

In addition to the direct cyclopropanation of pre-existing cyclohexene rings, cyclopropylcyclohexane frameworks can be constructed through methods that build the cyclic system from acyclic or different cyclic precursors.

Cycloalkylation and Ring-Closure Reactions on Cyclohexane Scaffolds

While less common for the direct synthesis of the parent cyclopropylcyclohexane, intramolecular ring-closure reactions on appropriately functionalized cyclohexane precursors can, in principle, lead to the bicyclo[4.1.0]heptane system. Conceptually, this could involve a 1,3-elimination reaction from a 1,3-disubstituted cyclohexane. However, such reactions must overcome challenges related to achieving the correct conformation for ring closure. In cyclohexane chair conformations, the groups involved in the elimination would need to be in specific axial and equatorial positions to allow for the necessary orbital overlap.

A more synthetically relevant approach involves the use of transition metal-catalyzed cycloadditions. For example, vinylcyclopropanes can act as five-carbon synthons in [5+1] cycloadditions with carbon monoxide, catalyzed by cobalt or rhodium complexes, to construct cyclohexenone derivatives. pku.edu.cn While this builds a cyclohexane ring, it starts from a cyclopropane, representing an inverse strategy.

Rearrangement Reactions Leading to Cyclopropylcyclohexane Frameworks

Rearrangement reactions represent a class of chemical transformations where the carbon skeleton of a molecule is reorganized. numberanalytics.comallen.innumberanalytics.com While not a standard method for the synthesis of simple cyclopropylcyclohexane, certain rearrangement pathways could potentially lead to this structural motif. For instance, the Wolff rearrangement of α-diazoketones can produce ketenes, which can undergo subsequent reactions. sinica.edu.tw Conceptually, a suitably designed polycyclic system could undergo a rearrangement to form a cyclopropylcyclohexane structure, although specific examples are not prevalent in the literature for the parent compound.

More broadly, rearrangement reactions are crucial in organic synthesis for creating complex molecular architectures. numberanalytics.comnumberanalytics.com For example, sigmatropic rearrangements and electrocyclic reactions are powerful tools for forming new rings and stereocenters. numberanalytics.comnumberanalytics.com Carbocation rearrangements, involving hydride or alkyl shifts, are common in reactions proceeding through carbocation intermediates, aiming to form a more stable carbocation. allen.inmasterorganicchemistry.com While these are fundamental reaction types, their direct application to the de novo synthesis of the cyclopropylcyclohexane parent structure is not a primary synthetic route.

Stereoselective and Asymmetric Synthesis of Cyclopropylcyclohexane Derivatives

The synthesis of specific stereoisomers of cyclopropylcyclohexane derivatives is a significant challenge due to the multiple chiral centers that can exist on both the cyclohexane and cyclopropane rings. Advanced synthetic methods increasingly focus on controlling this stereochemistry, leading to the selective formation of desired diastereomers or enantiomers. chiralpedia.com Methodologies can be broadly categorized into substrate-directed and catalyst-controlled approaches.

A prominent strategy in stereoselective synthesis is the substrate-directed approach, where a functional group already present on the substrate guides the reagent to a specific face of the molecule. acs.org For instance, the diastereoselective cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives, which contain a hydroxyl group positioned near a double bond on a cyclohexane-like scaffold, demonstrates this principle effectively. The hydroxyl group directs the Simmons-Smith cyclopropanation reagent to the same face of the alkene, resulting in the formation of densely substituted bicyclopropanes as a single diastereomer. acs.org This method leverages the rigid cyclopropyl core as a platform for stereocontrol. acs.org

Similarly, titanium-catalyzed diastereoselective cyclopropanation methods have been developed to couple alkenes with carboxylic acid derivatives or amides. thieme-connect.com In these reactions, the stereochemical outcome is often governed by minimizing steric interactions between the alkene substituent and the catalyst's ligands, or by specific interactions within the substrate itself. thieme-connect.com

Asymmetric catalysis offers another powerful route to chiral cyclopropylcyclohexane derivatives. This involves using a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. chiralpedia.com Chiral rhodium complexes, for example, can catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters to yield optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org While not directly applied to a cyclohexane substrate in this specific study, the principle is broadly applicable to the cyclopropanation of unsaturated cyclohexane precursors. The development of such catalytic asymmetric syntheses is crucial as it allows a small amount of a chiral catalyst to generate large quantities of an optically active product. chiralpedia.com

The table below summarizes key findings in stereoselective synthesis relevant to the formation of cyclopropyl-containing cyclic structures.

Table 1: Examples of Stereoselective and Asymmetric Cyclopropanation Methods

| Substrate Type | Reagent / Catalyst | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Alkenyl Cyclopropyl Carbinols | Diiodomethane, Diethylzinc (Simmons-Smith) | Hydroxyl-group directed reaction | Single diastereomer | acs.org |

| Carboxylic Acids / Amides + Terminal Olefins | Titanium-based catalyst (e.g., Ti(Cp*)2Cl2) | Substrate-controlled diastereoselectivity | High diastereomeric ratio (d.r.) | thieme-connect.com |

| β,γ-Unsaturated Ketoesters | Sulfoxonium Ylides / Chiral Rhodium Complex | Catalyst-controlled enantio- and diastereoselectivity | Excellent enantiomeric excess (e.e.) and d.r. | organic-chemistry.org |

Innovations in Sustainable Synthetic Processes

Recent advancements in chemical synthesis have emphasized the development of sustainable processes that improve efficiency, scalability, and safety while minimizing environmental impact. For the synthesis of cyclopropylcyclohexane and its analogs, key innovations include the adoption of continuous-flow reactors and the application of heterogeneous catalysts.

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. researchgate.netrsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net

For the industrial-scale production of cyclopropylcyclohexane derivatives, such as 5-cyclopropylcyclohexane-1,3-dione, continuous-flow reactors are a suggested modern approach. Current time information in Bangalore, IN. This methodology facilitates efficient scaling up of the synthesis. Current time information in Bangalore, IN. Furthermore, the integration of solid-supported catalysts into packed-bed flow reactors enables a streamlined, automated process where reagents are continuously passed over a catalytic bed, and the product is collected downstream. beilstein-journals.org

A notable example is the continuous-flow synthesis of cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones and aryl thiols using a reusable solid acid catalyst (Amberlyst-35) packed into a column. chiralpedia.commdpi.com This acid-catalyzed procedure allows for the multigram, scalable synthesis of cyclopropyl adducts under mild conditions. chiralpedia.commdpi.com Such systems not only improve efficiency but also facilitate the generation of compound libraries by sequentially introducing different reagents into the flow stream. researchgate.net

Table 2: Parameters for Continuous-Flow Synthesis of Cyclopropane Derivatives

| Reaction Type | Catalyst | Reactor Setup | Flow Rate | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Enantioselective Cyclopropanation | Solid-supported diarylprolinol catalyst | Packed-bed reactor | Not specified | Not specified | Long-term stability (48h), sequential library synthesis | beilstein-journals.org |

| Synthesis of Arylthio-Cyclopropyl Carbonyls | Amberlyst-35 (ground resin) | Packed steel column | 0.5 mL/min | Not specified | Good to excellent yields, scalable to multigram quantities | chiralpedia.commdpi.com |

Heterogeneous and solid-supported catalysts are central to the development of sustainable chemical syntheses. nih.govmdpi.com Their primary advantage lies in their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and operational costs. colab.ws This approach is particularly appealing for the synthesis of cyclopropylcyclohexane and its derivatives.

In modern industrial methods for producing compounds like 5-cyclopropylcyclohexane-1,3-dione, solid-supported catalysts such as active carbon or metal oxides (e.g., magnesium oxide, calcium oxide) are employed to facilitate cyclization and alkylation steps under controlled conditions. Current time information in Bangalore, IN. The use of active carbon as a catalyst in high-temperature flow reactors has been shown to increase yields to over 85% with minimal byproducts. Current time information in Bangalore, IN.

For the core cyclopropanation reaction, a variety of solid-supported catalysts have been investigated. Copper(II)-exchanged clays (B1170129) and zeolites have been shown to catalyze the reaction of diazo compounds with alkenes. thieme-connect.com Interestingly, the nature of the solid support, such as using a specific montmorillonite (B579905) clay, can reverse the typical stereoselectivity of the reaction, favoring the cis-cyclopropane product over the trans isomer. thieme-connect.com Polymer-supported catalysts, such as polystyrene-immobilized copper complexes and poly(ethylene glycol)-supported ruthenium porphyrin catalysts, have also proven effective for cyclopropanation, offering high reactivity and the benefits of a recyclable catalytic system. organic-chemistry.orgmasterorganicchemistry.com

Table 3: Performance of Heterogeneous Catalysts in Cyclopropanation and Related Reactions

| Catalyst System | Support Material | Reaction Catalyzed | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Active Carbon / Metal Oxides | Carbon, MgO, CaO | Cyclization / Alkylation | High yield (>85%), minimal by-products in flow reactors | Current time information in Bangalore, IN. |

| Copper(II) | Clays (Montmorillonite), Zeolites | Cyclopropanation of styrene | Reversible stereoselectivity, heterogeneous system | thieme-connect.com |

| Diarylprolinol organocatalyst | Polymeric support | Enantioselective cyclopropanation | Applicable in continuous-flow, reusable | beilstein-journals.org |

| Copper(II) Complex | Polystyrene | Cyclopropanation of styrene | High enantioselectivity (up to 93% ee), reusable | masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Investigations of Cyclopropylcyclohexane Derivatives

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The inherent ring strain of the cyclopropane (B1198618) ring, estimated to be around 27 kcal/mol, makes it susceptible to cleavage under a variety of conditions, leading to the formation of more stable acyclic or larger ring systems. These ring-opening reactions can be initiated by electrophiles, radicals, or thermal and photochemical stimuli.

The cyclopropane ring in cyclopropylcyclohexane derivatives can undergo facile ring-opening in the presence of acids or other electrophiles. The mechanism typically involves the protonation or coordination of the electrophile to one of the C-C bonds of the cyclopropane ring, which behaves somewhat like a π-bond. This initial step leads to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement.

The regioselectivity of the ring opening is influenced by the substitution pattern on both the cyclopropane and cyclohexane (B81311) rings. According to Markovnikov's rule, the more stable carbocation is preferentially formed. For instance, in the acid-catalyzed hydration of a cyclopropylcyclohexane derivative, the proton will add to the carbon atom of the cyclopropane ring that is less substituted, leading to the formation of a carbocation on the more substituted carbon. This carbocation is then attacked by water to yield an alcohol.

A variety of electrophiles can induce the ring opening of cyclopropylcyclohexane systems. Halogens, such as bromine and chlorine, can add across a C-C bond of the cyclopropane ring, resulting in the formation of 1,3-dihalo derivatives. Similarly, mercury(II) salts, in the presence of a nucleophilic solvent (oxymercuration-demercuration), can lead to the formation of alcohols or ethers.

| Electrophile | Reagents | Product Type | Ref. |

| H⁺/H₂O | Dilute H₂SO₄ | Alcohol | stackexchange.comkhanacademy.orgyoutube.com |

| Br₂ | Br₂ in CCl₄ | 1,3-Dibromide | thermofisher.com |

| Hg(OAc)₂/H₂O, NaBH₄ | Hg(OAc)₂, H₂O, then NaBH₄ | Alcohol | thermofisher.com |

This table presents typical electrophilic ring-opening reactions of the cyclopropyl group.

The cyclopropane ring can also be opened via radical intermediates. nih.govnih.gov These reactions are often initiated by radical initiators, such as AIBN or benzoyl peroxide, or by photolysis or thermolysis of suitable precursors. nih.gov The resulting cyclopropylcarbinyl radical can undergo a rapid ring-opening to form a homoallyl radical. The regioselectivity of this ring-opening is governed by the stability of the resulting radical. Cleavage of the bond that leads to the formation of a more stable radical (e.g., tertiary or resonance-stabilized) is generally favored.

Reductive ring-opening of cyclopropylcyclohexane derivatives can be achieved using various reducing agents. Dissolving metal reductions, such as with sodium or lithium in liquid ammonia, can lead to the cleavage of a C-C bond in the cyclopropane ring. The mechanism involves the formation of a radical anion, which then undergoes ring opening. Another powerful method for reductive ring-opening is the use of samarium(II) iodide (SmI₂), which is a mild and selective single-electron transfer reagent. ucl.ac.uk

| Reaction Type | Reagents | Intermediate | Product Type | Ref. |

| Radical Ring Opening | Bu₃SnH, AIBN | Cyclopropylcarbinyl radical | Homoallylic compound | electronicsandbooks.com |

| Reductive Cleavage | Na, NH₃(l) | Radical anion | Alkane | ucl.ac.uk |

| Reductive Cleavage | SmI₂ | Radical anion | Alcohol (from ketone) | rsc.org |

This table summarizes common radical and reductive ring-opening reactions of the cyclopropyl group.

Vinylcyclopropane (B126155) derivatives are known to undergo thermal rearrangement to form cyclopentenes. wikipedia.org This reaction, known as the vinylcyclopropane rearrangement, proceeds through a diradical intermediate. In the context of cyclopropylcyclohexane, a vinyl group attached to the cyclopropane ring would be required for this transformation to occur. The high temperatures required for these rearrangements (typically >300 °C) reflect the significant activation energy needed to cleave the C-C bond of the cyclopropane ring. wikipedia.orgnih.gov

Photochemical rearrangements of cyclopropylcyclohexane derivatives can also lead to ring-opened products. baranlab.orgnih.gov The specific outcome of these reactions is highly dependent on the chromophores present in the molecule and the reaction conditions. For example, aryl-substituted cyclopropanes can undergo photochemical rearrangement to give homoallylic compounds upon irradiation. The mechanism often involves the formation of an excited state that can lead to bond cleavage and rearrangement.

| Reaction Type | Substrate Requirement | Conditions | Product Type | Ref. |

| Thermal Rearrangement | Vinyl-substituted cyclopropane | >300 °C | Cyclopentene derivative | wikipedia.orgnih.gov |

| Photochemical Rearrangement | Aryl-substituted cyclopropane | hv | Homoallylic compound |

This table outlines thermal and photochemical rearrangements of functionalized cyclopropyl systems.

Reactions of the Cyclohexane Ring System

The cyclohexane ring in cyclopropylcyclohexane can undergo a variety of reactions typical of cycloalkanes, including oxidation, reduction, and substitution. The presence of the cyclopropyl group can influence the stereochemistry and regioselectivity of these reactions.

The oxidation of a hydroxyl group on the cyclohexane ring of a cyclopropylcyclohexanol derivative to a ketone can be achieved using a variety of common oxidizing agents. youtube.com For example, chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) can be used to convert a secondary alcohol to a ketone. youtube.com The choice of reagent can be important to avoid potential side reactions involving the cyclopropyl group.

The reduction of a cyclopropylcyclohexanone to the corresponding alcohol can be accomplished with various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The stereochemical outcome of the reduction is influenced by the steric hindrance posed by the cyclopropyl group and other substituents on the cyclohexane ring. Attack of the hydride from the less hindered face is generally favored, leading to the formation of the thermodynamically more stable alcohol isomer.

| Transformation | Reagents | Product | Ref. |

| Oxidation of secondary alcohol | PCC, CH₂Cl₂ | Ketone | youtube.com |

| Oxidation of secondary alcohol | H₂CrO₄, acetone (B3395972) (Jones oxidation) | Ketone | youtube.com |

| Reduction of ketone | NaBH₄, MeOH | Alcohol | researchgate.net |

| Reduction of ketone | LiAlH₄, Et₂O then H₃O⁺ | Alcohol | researchgate.net |

This table details common oxidation and reduction reactions on the cyclohexane ring of cyclopropylcyclohexane derivatives.

Substitution reactions on the cyclohexane ring of cyclopropylcyclohexane can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the substrate, nucleophile, leaving group, and solvent. youtube.comyoutube.comyoutube.com For example, a tertiary halide on the cyclohexane ring would likely undergo an Sₙ1 reaction, proceeding through a carbocation intermediate. A primary or secondary halide would be more likely to react via an Sₙ2 mechanism, involving a backside attack by the nucleophile. youtube.com

The functionalization of the cyclohexane ring can also be achieved through free-radical reactions. youtube.com For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator can selectively introduce a bromine atom at an allylic or benzylic position, or at a tertiary carbon. In the case of cyclopropylcyclohexane, reaction at a tertiary C-H bond on the cyclohexane ring would be favored.

| Reaction Type | Reagents | Position of Functionalization | Product | Ref. |

| Sₙ2 Substitution | NaCN, DMSO | C-X (X=Br, I, OTs) | Nitrile | youtube.comyoutube.com |

| Sₙ1 Substitution | EtOH, heat | C-X (tertiary) | Ethyl ether | youtube.com |

| Free-Radical Bromination | NBS, hv | Tertiary C-H on cyclohexane | Bromo derivative | youtube.com |

This table provides examples of substitution and functionalization reactions on the cyclohexane ring.

Stereochemical Outcomes and Diastereoselective Transformations

The presence of the cyclopropyl group in cyclohexane systems introduces unique stereochemical considerations and enables a range of diastereoselective transformations. The inherent strain of the three-membered ring and its electronic properties significantly influence the stereochemical course of reactions, particularly those involving the formation of intermediates like the cyclopropylcarbinyl cation.

Research into the reactivity of cyclopropylcyclohexane derivatives has shown that these substrates can undergo highly stereoselective rearrangements. By leveraging neighboring group participation, it is possible to achieve the selective formation of a cyclopropylcarbinyl cation intermediate that undergoes nucleophilic substitution with high diastereoselectivity. researchgate.net This process often proceeds with a complete inversion of configuration at a position distant from the initial carbocation, demonstrating a sophisticated method of remote stereocontrol. researchgate.net

Furthermore, diastereoselective transformations are prominent in radical reactions. For instance, the stereochemistry of radical addition or substitution reactions on a cyclopropylcyclohexane framework can be influenced by the steric hindrance of the cyclopropyl group, directing incoming reagents to a specific face of the cyclohexane ring or the radical intermediate. While radical intermediates themselves are often planar, leading to racemic mixtures, the presence of existing stereocenters or chiral auxiliaries can induce diastereoselectivity. youtube.comyoutube.com

A significant area of investigation has been the development of catalytic asymmetric rearrangements. In these reactions, prochiral cyclopropylcarbinols, which can be derived from cyclopropylcyclohexane structures, are treated with chiral catalysts to generate cyclopropylcarbinyl cations. nih.govnih.gov The chiral counter-anion from the catalyst then directs the subsequent nucleophilic attack or rearrangement, leading to products with high enantiomeric excess (ee). nih.govnih.gov This strategy has been successfully employed to synthesize a variety of chiral molecules. nih.govnih.gov

Table 1: Examples of Stereoselective Reactions in Cyclopropyl Systems This table presents representative data from studies on analogous cyclopropyl systems that illustrate the principles applicable to cyclopropylcyclohexane derivatives.

| Substrate Type | Catalyst/Reagent | Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Prochiral cyclopropylcarbinol | Chiral N-triflyl phosphoramide | Asymmetric rearrangement | Up to 99% ee | nih.gov |

| Substituted cyclopropylcarbinyl system | Internal nucleophile | Nucleophilic substitution | High diastereoselectivity, complete inversion of configuration | researchgate.net |

| Cyclopropyl enone | LiCu(CH₃)₂ | Ring-opening reaction | High stereospecificity | researchgate.net |

| α-Cyclopropyl acetophenone (B1666503) derivative | Photochemical irradiation | Yang photocyclization | Reversed diastereoselectivity compared to non-cyclopropyl analogs | researchgate.net |

Elucidation of Reaction Mechanisms (e.g., Concerted vs. Stepwise Processes, Transition State Analysis)

The elucidation of reaction mechanisms for cyclopropylcyclohexane derivatives is critical to understanding their reactivity, particularly the distinction between concerted and stepwise pathways. A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comdifferencebetween.com In contrast, a stepwise reaction involves multiple steps and proceeds through one or more reactive intermediates. psiberg.comdifferencebetween.com

Reactions involving the cyclopropyl group, such as solvolysis or rearrangement, overwhelmingly proceed through stepwise mechanisms . beilstein-journals.orgrsc.org The process is typically initiated by the formation of a non-classical carbocationic intermediate known as the cyclopropylcarbinyl cation. researchgate.netrsc.org This intermediate is delocalized and highly reactive, serving as a nexus for various reaction pathways. rsc.org

The general stepwise process can be outlined as:

Formation of the Intermediate: A leaving group on the carbon adjacent to the cyclopropyl ring departs, forming the cyclopropylcarbinyl cation. This is the rate-determining step in many cases.

Cationic Rearrangement/Trapping: The highly unstable cation can undergo several rapid transformations:

Ring-opening: The cyclopropane ring opens to form a more stable, delocalized homoallylic cation. rsc.org

Rearrangement: The cation can rearrange to a cyclobutyl cation. beilstein-journals.org

Nucleophilic Trapping: The cation is trapped by a solvent molecule or another nucleophile, either at the carbinyl carbon or at a position subsequent to rearrangement. nih.govbeilstein-journals.org

Transition State Analysis: Detailed computational and experimental studies have provided deep insights into the nature of these intermediates. Compelling evidence suggests that the parent cyclopropyl cation is not a true intermediate but is better described as a transition state for the symmetry-allowed disrotatory ring-opening to the allyl cation. researchgate.net This finding explains the extreme instability and high reactivity of this species, as it exists at an energy maximum on the potential energy surface for this specific transformation. researchgate.net The reluctance of the cyclopropyl ring to accept a positive charge contributes to its tendency to undergo solvolysis reactions that lead to ring-opened products. researchgate.net

The distinction between concerted and stepwise mechanisms can sometimes be complicated by reaction dynamics. In certain systems, a reaction may proceed through a potential energy surface that features an intermediate (characteristic of a stepwise path), but the lifetime of the intermediate is so short that the reaction exhibits the stereochemical outcomes of a concerted process. nih.gov Mechanistic investigations for cyclopropylcyclohexane derivatives therefore often involve a combination of kinetic studies, product analysis, stereochemical probes, and high-level theoretical calculations to fully characterize the transition states and intermediates involved. beilstein-journals.orgresearchgate.net

Kinetics and Thermodynamics of Cyclopropylcyclohexane Reactions

The kinetics and thermodynamics of reactions involving cyclopropylcyclohexane are fundamentally governed by the substantial ring strain of the cyclopropyl group and the conformational properties of the cyclohexane ring.

Kinetics: The rates of reactions, particularly solvolysis, are significantly influenced by the ability of the cyclopropyl group to stabilize an adjacent positive charge. This stabilization facilitates the formation of the cyclopropylcarbinyl cation intermediate. Kinetic studies often measure the rates of solvolysis of cyclopropylcyclohexyl derivatives (e.g., tosylates or mesylates) to probe the electronic and steric effects of substituents.

For example, the rate of solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane mesylate is only moderately accelerated (by a factor of 3.56) compared to the unsubstituted cyclopropylcarbinyl mesylate. beilstein-journals.org This small rate enhancement suggests that the stabilization of the initial cationic intermediate is modest and primarily inductive. beilstein-journals.org The reaction proceeds through a stepwise formation of a cyclopropylcarbinyl cation, which then rearranges to a more stable cyclobutyl cation before yielding the final products. beilstein-journals.org The rate of these reactions is therefore a direct reflection of the energy barrier to forming the initial carbocationic intermediate.

Table 2: Relative Solvolysis Rates for Cyclopropylcarbinyl Systems This table is based on data for analogous substituted cyclopropylcarbinyl mesylates, illustrating kinetic principles relevant to cyclopropylcyclohexane systems.

| Substrate | Relative Rate (krel) | Proposed Intermediate | Reference |

|---|---|---|---|

| Cyclopropylcarbinyl mesylate | 1.00 | Cyclopropylcarbinyl cation | beilstein-journals.org |

| cis-1-(p-Anisyl)-cyclopropylcarbinyl mesylate | 3.56 | Initially formed cyclopropylcarbinyl cation | beilstein-journals.org |

Thermodynamics: The thermodynamics of cyclopropylcyclohexane reactions are dominated by the release of ring strain. The cyclopropane ring possesses a strain energy of approximately 27.5 kcal/mol. This stored potential energy provides a powerful thermodynamic driving force for ring-opening reactions, which lead to more stable acyclic or larger-ring structures.

In reaction pathways, the relative energies of intermediates and transition states determine the product distribution. The cyclopropylcarbinyl cation, while kinetically accessible, is thermodynamically unstable. It readily rearranges to lower-energy species like cyclobutyl or homoallyl cations. beilstein-journals.org Thermochemical calculations, combined with experimental data, are used to construct potential energy surfaces for these transformations, mapping out the most favorable thermodynamic pathways from reactant to product. researchgate.netkaust.edu.sa

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the conformational analysis of cyclopropylcyclohexane in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the molecule's structure and dynamics.

The conformational equilibrium of cyclopropylcyclohexane is dominated by the chair conformation of the cyclohexane (B81311) ring, with the cyclopropyl (B3062369) group occupying either an equatorial or an axial position. The relative populations of these conformers can be determined by analyzing NMR parameters such as chemical shifts and spin-spin coupling constants.

The chemical shift of the proton attached to the carbon bearing the cyclopropyl group (the methine proton) is particularly informative. In the equatorial conformer, this proton is in an axial position and is expected to resonate at a higher field (lower ppm value) compared to its counterpart in the axial conformer, where it is in an equatorial position. This is due to the anisotropic effects of the C-C bonds in the cyclohexane ring.

Vicinal coupling constants (³JHH) between the methine proton and the adjacent methylene (B1212753) protons on the cyclohexane ring are also crucial for conformational assignment. According to the Karplus relationship, the magnitude of ³JHH depends on the dihedral angle between the coupled protons. For a chair conformation, the coupling between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By measuring the ³JHH values, the preferred conformation can be deduced.

A time-averaged spectrum is often observed at room temperature, indicating rapid interconversion between the equatorial and axial conformers. The observed coupling constants are then a weighted average of the values for each conformer.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Cyclopropylcyclohexane Conformers

| Parameter | Equatorial Conformer | Axial Conformer |

|---|---|---|

| Chemical Shift (Methine H) | ~1.0-1.2 ppm | ~1.5-1.7 ppm |

| ³J (axial-axial) | ~8-13 Hz | - |

| ³J (axial-equatorial) | ~2-5 Hz | ~2-5 Hz |

| ³J (equatorial-equatorial) | - | ~2-5 Hz |

Note: These are predicted values based on typical ranges for substituted cyclohexanes.

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes, such as the ring-flipping of the cyclohexane moiety. By recording NMR spectra at various temperatures, the rate of interconversion between the equatorial and axial conformers can be determined.

At room temperature, the interconversion is fast on the NMR timescale, resulting in a single set of averaged signals. As the temperature is lowered, the rate of ring-flipping decreases. At a certain temperature, known as the coalescence temperature (Tc), the signals for the individual conformers begin to broaden and then separate into distinct peaks at even lower temperatures.

From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring-flipping process can be calculated. This value represents the energy barrier for the conformational interconversion. For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol.

Table 2: Representative Data for Dynamic NMR Analysis of a Substituted Cyclohexane

| Parameter | Value |

|---|---|

| Coalescence Temperature (Tc) | -60 °C (213 K) |

| Frequency Separation (Δν) | 30 Hz |

| Rate Constant at Tc (k) | ~67 s⁻¹ |

| Free Energy of Activation (ΔG‡) | ~10.2 kcal/mol |

Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. scispace.com These methods are sensitive to the local symmetry and geometry of the molecule, making them useful for conformational analysis.

The IR and Raman spectra of cyclopropylcyclohexane are expected to be a superposition of the characteristic vibrations of the cyclohexane and cyclopropyl groups. The C-H stretching vibrations of the cyclohexane ring typically appear in the 2850-2960 cm⁻¹ region. The cyclopropyl group exhibits characteristic C-H stretching vibrations at higher frequencies, typically above 3000 cm⁻¹.

The "breathing" mode of the cyclopropane (B1198618) ring, a symmetric stretching of the C-C bonds, is often observed in the Raman spectrum around 1200 cm⁻¹. The presence of bands corresponding to both equatorial and axial conformers in the spectra can indicate a conformational equilibrium. Low-temperature studies can help to "freeze out" one conformer, leading to a simplification of the spectrum.

Table 3: Characteristic Vibrational Frequencies for Cyclopropylcyclohexane

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Group |

|---|---|---|

| C-H Stretch (cyclopropyl) | ~3000-3100 | Cyclopropyl |

| C-H Stretch (cyclohexane) | ~2850-2960 | Cyclohexane |

| CH₂ Scissoring | ~1440-1470 | Cyclohexane |

| Cyclopropane Ring Breathing | ~1200 | Cyclopropyl |

| C-C Stretch | ~800-1200 | Skeleton |

Mass Spectrometry for Fragmentation Pathways and Mechanistic Intermediates

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation to produce a series of smaller, charged fragments.

The mass spectrum of cyclopropylcyclohexane is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (124 g/mol ). nih.gov The fragmentation pattern will be influenced by the stability of the resulting carbocations. Common fragmentation pathways for cyclic alkanes involve the loss of small neutral molecules like ethene or propene. docbrown.info

A likely fragmentation pathway for cyclopropylcyclohexane would be the cleavage of the bond between the two rings, leading to the formation of a cyclohexyl cation (m/z 83) and a cyclopropyl radical, or a cyclopropyl cation (m/z 41) and a cyclohexyl radical. Further fragmentation of the cyclohexyl ring can lead to characteristic ions at m/z 69, 55, and 41.

Table 4: Plausible Mass Spectrometry Fragments for Cyclopropylcyclohexane

| m/z | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 124 | [C₉H₁₆]⁺ (Molecular Ion) | - |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | •C₃H₅ |

| 69 | [C₅H₉]⁺ | C₂H₄ from cyclohexyl |

| 55 | [C₄H₇]⁺ | C₃H₆ from cyclohexyl |

| 41 | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) | •C₆H₁₁ |

X-ray Crystallography of Cyclopropylcyclohexane Derivatives for Solid-State Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While cyclopropylcyclohexane itself is a liquid at room temperature, suitable crystalline derivatives could be synthesized and analyzed to determine their solid-state conformation.

An X-ray crystal structure of a cyclopropylcyclohexane derivative would definitively establish the conformation of the cyclohexane ring (chair, boat, or twist-boat) and the orientation of the cyclopropyl group (equatorial or axial) in the solid state. It would also provide precise bond lengths, bond angles, and torsion angles, offering a static picture that can be compared with the dynamic behavior observed in solution by NMR. To date, no crystal structure of a simple cyclopropylcyclohexane derivative has been reported in the crystallographic databases.

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.

Cyclopropylcyclohexane itself is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center is introduced, for example, by substitution on either the cyclohexane or cyclopropane ring, the resulting enantiomers would be CD-active. The CD spectrum could then be used to determine the absolute configuration of the chiral derivative by comparing the experimental spectrum with that predicted by theoretical calculations. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule.

Computational Chemistry and Theoretical Modeling of Cyclopropylcyclohexane Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent stability of cyclopropylcyclohexane. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecules like cyclopropylcyclohexane. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

Studies have employed DFT to explore how the presence of a spirocyclic ring, such as cyclopropane (B1198618), on a cyclohexane (B81311) ring affects the conformational preference of adjacent substituents. These calculations are crucial for determining the optimized ground state geometries of different conformers (e.g., axial vs. equatorial placement of the cyclopropyl (B3062369) group or other substituents) and their corresponding energies. For instance, DFT calculations have demonstrated that the introduction of a spirocyclopropane can significantly alter the energy landscape, favoring conformations that might otherwise be considered unstable. The theory helps in quantifying the steric and stereoelectronic factors that govern these preferences.

Table 1: Example of DFT Calculated Energies for Substituted Cyclohexanes

| Compound | Substituent Position | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Methylcyclohexane | Equatorial | 0.00 |

| Methylcyclohexane | Axial | 1.70 |

| Spiro[2.5]octan-4-yl methyl | Equatorial | 2.00 |

| Spiro[2.5]octan-4-yl methyl | Axial | 0.81 |

Note: Data is illustrative of typical DFT results and may not represent specific literature values.

Ab initio methods are a class of quantum chemistry methods based entirely on quantum mechanics and fundamental physical constants without the inclusion of experimental data. ijert.org These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of energy and molecular properties.

For systems like cyclopropylcyclohexane, ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to refine the energies obtained from DFT. reddit.com They are particularly valuable for benchmarking the results of less computationally demanding methods and for cases where electron correlation effects are critical. High-accuracy ab initio calculations can precisely predict properties like bond dissociation energies, rotational barriers, and the subtle energy differences between various conformers, providing a "gold standard" for theoretical predictions. utah.edu

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis of cyclopropylcyclohexane is essential for understanding its behavior, as the spatial arrangement of its atoms dictates its physical and chemical properties. Molecular mechanics and dynamics simulations are powerful tools for this purpose.

The "cyclopropyl effect" refers to the surprising influence of a cyclopropyl group on the conformational equilibrium of a cyclohexane ring. chemistryworld.com Traditionally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric interactions. wikipedia.org The A-value quantifies this preference, representing the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.orgmasterorganicchemistry.com

However, theoretical calculations and experimental data have shown that when a substituent is geminal to a spirocyclopropane, the preference can shift dramatically toward the axial position. This results in negative A-values for groups that typically have a strong equatorial preference. The origin of this effect is attributed to increased torsional strain in the equatorial conformer. The rigid cyclopropyl ring alters the torsion angles, leading to greater steric repulsion for an equatorial group compared to an axial one. This is a significant deviation from the behavior observed in simple di-alkyl substituted cyclohexanes.

Table 2: A-Values and the Cyclopropyl Effect

| Substituent | Standard A-Value (kcal/mol) | A-Value when geminal to Spirocyclopropane (kcal/mol) |

|---|---|---|

| Methyl | 1.74 | Negative |

| Isopropyl | 2.15 | Exclusively Axial |

| tert-Butyl | ~5.0 | Exclusively Axial |

Source: Data derived from DFT calculations and NMR experiments. wikipedia.org

Torsional strain arises from the repulsion between electron clouds in adjacent bonds. khanacademy.org In cyclopropylcyclohexane systems, the unique geometry of the three-membered ring introduces additional torsional strain that significantly influences the conformational landscape.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. For cyclopropylcyclohexane, MD simulations can map the energy surface, identifying stable conformers, transition states between them, and their relative populations. stackexchange.com These simulations allow researchers to visualize the ring-flipping process and other conformational changes.

Solvent can have a significant impact on conformational equilibria. frontiersin.org MD simulations can explicitly include solvent molecules to model their effects. The presence of a solvent can stabilize or destabilize certain conformers through specific interactions, altering the energy landscape and shifting the equilibrium. frontiersin.org For example, a polar solvent might favor a conformer with a larger dipole moment. By running simulations in different solvent environments, researchers can predict how the conformational preferences of cyclopropylcyclohexane might change under various experimental conditions.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces. e3s-conferences.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving cyclopropylcyclohexane, such as ring-opening of the cyclopropyl group or reactions on the cyclohexane ring, theoretical methods can be used to predict the most likely pathways. researchgate.netresearchgate.net By calculating the structures and energies of transition states, chemists can determine the activation energy (the energy barrier) for a given reaction step. e3s-conferences.orgyoutube.com A lower activation energy implies a faster reaction rate.

These calculations can reveal detailed information about the geometry of the transition state, which helps in understanding the stereoelectronic requirements of the reaction. e3s-conferences.org For example, in a proposed reaction, DFT or ab initio methods can be used to compare the energy barriers of several possible pathways, allowing for the prediction of the major product. This predictive capability is invaluable for designing new synthetic routes and understanding complex reaction outcomes without the need for extensive experimentation. e3s-conferences.org

Applications in Advanced Organic Synthesis and Materials Science

Cyclopropylcyclohexane as a Pivotal Synthetic Building Block

The cyclopropyl (B3062369) group is not merely an inert cycloalkane; its significant ring strain (approximately 27 kcal/mol) renders it a highly versatile functional group. This stored energy can be harnessed in ring-opening reactions, making cyclopropyl-containing molecules, such as cyclopropylcyclohexane, valuable intermediates for constructing more complex molecular architectures.

The primary utility of the cyclopropyl group in cyclopropylcyclohexane as a synthetic precursor lies in its capacity to undergo selective ring-opening reactions. These transformations can be initiated by various reagents and conditions (e.g., acid, transition metals, or radical initiators), cleaving one of the C-C bonds of the three-membered ring to generate a linear 1,3-difunctionalized chain. This process effectively transforms the compact cyclopropylcyclohexane scaffold into a longer carbon chain with reactive handles at specific positions, which can then be elaborated into more complex target molecules.

For instance, radical-mediated ring-opening provides a powerful platform for generating acyclic structures. nih.gov The reaction of a cyclopropyl system can lead to the formation of an alkyl radical, which can be trapped or participate in further cyclizations. nih.gov This strategy allows synthetic chemists to use the cyclopropylcyclohexane unit as a masked linear three-carbon synthon, revealing its functionality only at the desired stage of a multi-step synthesis. This approach is particularly valuable in natural product synthesis, where the controlled construction of intricate carbon skeletons is paramount.

The same ring-opening principle that makes cyclopropylcyclohexane a precursor for complex carbocycles also applies to the synthesis of heterocyclic compounds. Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are foundational to medicinal chemistry and materials science.

A common strategy involves the ring-opening of a cyclopropyl ketone derivative, which can be readily prepared from cyclopropylcyclohexane. The resulting 1,4-dicarbonyl compound or a related intermediate can then undergo condensation with a heteroatom-containing reagent, such as ammonia, a primary amine, or hydrazine, to form various five-membered heterocycles like pyrroles or pyrazoles. Lewis acid-catalyzed cascade reactions of cyclopropyl ketones with reagents like 2-aminothiophenol (B119425) can be used to concisely synthesize complex heterocyclic systems such as pyrrolobenzothiazoles. nih.gov The cyclopropylcyclohexane moiety serves as a latent building block that, upon activation, directly facilitates the formation of the heterocyclic core.

The creation of chiral molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern drug discovery. The cyclopropylcyclohexane framework can be utilized in stereoselective synthesis to produce advanced chiral intermediates. A stereoselective reaction is one that preferentially forms one stereoisomer over others. nih.govnih.gov

Methodologies for achieving this with cyclopropyl-containing compounds generally fall into two categories:

Stereoselective Cyclopropanation: A chiral catalyst can be used to construct the cyclopropane (B1198618) ring onto a cyclohexene (B86901) precursor in an enantioselective or diastereoselective manner. For example, chiral ruthenium complexes have been successfully used to catalyze the cyclopropanation of olefins with diazoacetamides, yielding chiral cyclopropane amides with high diastereoselectivity and enantioselectivity. chemistryviews.org This approach would install chirality directly into the cyclopropylcyclohexane scaffold.

Stereoselective Ring-Opening: A chiral catalyst can control the asymmetric ring-opening of a prochiral cyclopropylcyclohexane derivative. Chiral N,N′-dioxide–scandium(III) complexes, for example, have been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, producing chiral products in high yields and enantioselectivities (up to 97% ee). researchgate.netrsc.org

These strategies allow chemists to convert simple, achiral starting materials into valuable, enantiomerically enriched building blocks for the synthesis of pharmaceuticals and other bioactive compounds. nih.gov

Contributions to Polymer Science and Material Design

The rigid and well-defined three-dimensional structure of the cyclopropylcyclohexane moiety makes it an attractive component for incorporation into advanced materials like polymers and liquid crystals, where molecular shape profoundly influences bulk properties.

The introduction of bulky, cyclic aliphatic groups into polymer backbones or as side chains is a well-established strategy for modifying material properties. Incorporating the cyclopropylcyclohexane unit into a polymer is expected to impart significant changes to its mechanical and thermal characteristics.

While direct studies on cyclopropylcyclohexane-containing polymers are limited, research on analogous structures provides clear insights. For example, the copolymerization of propylene (B89431) with vinylcyclohexane (B147605) (a closely related monomer) demonstrates that the introduction of cyclohexyl groups into a polypropylene (B1209903) chain has marked effects:

Decreased Molecular Mass: The bulky side groups can hinder the polymerization process, leading to shorter polymer chains.

Altered Thermal Properties: The cyclohexyl units disrupt the regular packing of the polymer chains, which can lower the melting temperature and crystallinity.

Modified Mechanical Characteristics: The reduced crystallinity and altered chain mobility typically lead to changes in stiffness, strength, and flexibility.

The following interactive table summarizes the typical effects observed when incorporating bulky cycloaliphatic monomers like vinylcyclohexane into a polymer like polypropylene, which are predictive for cyclopropylcyclohexane incorporation.

| Polymer Property | Effect of Incorporating Cycloaliphatic Group | Underlying Reason |

|---|---|---|

| Crystallinity | Decreases | Bulky side groups disrupt the ordered packing of polymer chains into crystalline lamellae. |

| Glass Transition Temperature (Tg) | Increases | The rigid cyclic structure restricts the rotational freedom of the polymer backbone, requiring more thermal energy for the onset of segmental motion. |

| Tensile Strength | May Increase or Decrease | Depends on the balance between reduced crystallinity (which can decrease strength) and increased chain rigidity. |

| Flexibility | Decreases | The stiff, bulky groups make the polymer chains less flexible and more rigid. |

These effects demonstrate that the cyclopropylcyclohexane group could be used as a strategic building block to fine-tune the thermal and mechanical properties of polymers for specific applications. ed.ac.uk

Liquid crystals are phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. iosrjournals.org The molecules in a liquid crystal, known as mesogens, must have anisotropic shapes, typically rod-like or disc-like, to facilitate ordered alignment. The rigid structure of the cyclopropylcyclohexane unit makes it a highly suitable component for constructing new mesogens.

The cyclohexane (B81311) ring is a common building block in commercial liquid crystals due to its rigid, non-planar structure, which helps to create the necessary molecular shape for forming liquid crystalline phases (mesophases). The addition of a cyclopropyl group can further enhance these properties. Patents have been filed for liquid crystal compounds containing a cyclopropyl moiety, noting that this group contributes to desirable characteristics such as:

Favorable Dielectric Anisotropy (Δε): Essential for the operation of liquid crystal displays (LCDs).

Suitable Optical Anisotropy (Δn): Influences the contrast and viewing angle of displays.

Good Thermal Stability and Broad Mesophase Range: Ensures reliable performance across a range of operating temperatures.

Cyclopropylcyclohexane Derivatives in Catalysis and Ligand Design

The unique structural and stereoelectronic properties of the cyclopropyl group, combined with the conformational rigidity of the cyclohexane ring, have inspired the exploration of cyclopropylcyclohexane derivatives in the field of asymmetric catalysis. This framework offers a three-dimensional scaffold that can be strategically functionalized to create highly effective chiral ligands and organocatalysts. The inherent strain of the cyclopropane ring and the defined chair or boat conformations of the cyclohexane backbone allow for the precise positioning of coordinating atoms and steric-directing groups, which is crucial for achieving high levels of stereocontrol in chemical transformations.

Design of Chiral Ligands Incorporating Cyclopropylcyclohexane Motifs

The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis. The incorporation of the cyclopropylcyclohexane motif into ligand scaffolds is a promising strategy to induce high levels of enantioselectivity in metal-catalyzed reactions. The rigidity of this bicyclic system helps to minimize conformational ambiguity, leading to a more defined chiral environment around the metal center.

One of the successful approaches in chiral ligand design involves the use of phosphine-oxazoline (PHOX) ligands. While many PHOX ligands are built on aromatic backbones, recent research has demonstrated the value of incorporating alicyclic scaffolds. For instance, a novel class of chiral phosphanyl-oxazoline (PHOX) ligands with a conformationally rigid cyclopropyl backbone has been synthesized and successfully applied in the intermolecular asymmetric Heck reaction. researchgate.net This concept has been extended to include cyclohexane scaffolds, leading to the development of CyPHOX ligands, where a chiral cyclohexane framework replaces the traditional planar aryl group. rsc.org

The logical progression of this research trajectory is the design of ligands that feature a combined cyclopropylcyclohexane scaffold. Such ligands would benefit from the fixed orientation of substituents on the cyclohexane ring and the unique electronic properties of the adjacent cyclopropyl group. The synthesis of these ligands often starts from readily available chiral precursors, such as enantiopure cyclopropanecarboxylic acids or cyclohexanediamines. Modular synthetic routes, similar to those employed for other PHOX and P,N-ligands, would allow for the systematic variation of both the phosphine (B1218219) and the oxazoline (B21484) components, enabling the fine-tuning of the ligand's steric and electronic properties for a specific catalytic application.

For example, a hypothetical synthetic approach could involve the coupling of a chiral cyclopropylcyclohexanol with a phosphine-containing fragment and subsequent cyclization to form the oxazoline ring. The stereochemistry of the cyclopropylcyclohexanol precursor would be crucial in defining the ultimate geometry of the ligand and its corresponding metal complex.

Table 1: Examples of Chiral Ligands with Alicyclic Scaffolds

| Ligand Type | Scaffold | Key Feature | Application Example |

| Cyclopropyl-PHOX | Cyclopropane | Rigid cyclopropyl backbone | Asymmetric Heck Reaction |

| CyPHOX | Cyclohexane | Chiral cyclohexane scaffold | Asymmetric Phos-Michael Reactions |

| P,N-Ligands | Cyclohexane | Chiral cyclohexane backbone | Asymmetric Hydrogenation |

Application in Organocatalysis and Metal-Catalyzed Reactions

The application of chiral ligands and organocatalysts based on cyclopropylcyclohexane derivatives is an emerging area with significant potential. The distinct structural features of this scaffold are expected to impart unique reactivity and selectivity in a variety of asymmetric transformations.

Organocatalysis:

In organocatalysis, the rigid cyclopropylcyclohexane framework can serve as a robust chiral backbone for the construction of bifunctional catalysts. For instance, chiral diamines or amino alcohols derived from cyclopropylcyclohexane could be functionalized with hydrogen-bond donors (e.g., thiourea (B124793) or squaramide groups) and a basic site (e.g., a tertiary amine). The well-defined spatial arrangement of these functional groups is critical for the simultaneous activation of both the nucleophile and the electrophile, leading to high enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The development of organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold highlights the utility of the cyclohexane backbone in positioning catalytic moieties effectively. researchgate.net The addition of a cyclopropyl group would further constrain the catalyst's conformation, potentially enhancing its stereodiscriminating ability.

Metal-Catalyzed Reactions:

In metal-catalyzed reactions, ligands incorporating the cyclopropylcyclohexane motif are anticipated to excel in transformations that are sensitive to the steric and electronic environment of the catalyst. The cyclopropyl group can influence the electronic properties of the coordinating atom (e.g., phosphorus or nitrogen) through its unique sigma-withdrawing and pi-donating character.

A prime area of application is in palladium-catalyzed asymmetric allylic alkylation. The success of P,N-ligands with a cyclohexane backbone, which have achieved up to 95% enantiomeric excess (ee) in this reaction, suggests that the introduction of a cyclopropyl substituent could lead to even greater stereocontrol by modifying the bite angle and the steric bulk of the ligand. dicp.ac.cn

Similarly, in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins, where P,N-ligands with a cyclohexane backbone have demonstrated high efficiency (up to 93% ee), the rigidity and electronic influence of a cyclopropylcyclohexane-based ligand could lead to improved catalyst performance. dicp.ac.cn The defined chiral pocket created by such a ligand would facilitate a highly organized transition state, thereby enhancing enantioselectivity.

The performance of related chiral ligands in key asymmetric reactions underscores the potential of cyclopropylcyclohexane-based systems.

Table 2: Performance of Related Chiral Ligands in Asymmetric Catalysis

| Reaction | Ligand Scaffold | Metal | Substrate Type | Max. Enantiomeric Excess (ee) | Reference |

| Asymmetric Heck Reaction | Cyclopropane (PHOX) | Pd | Cyclic Olefins | High | researchgate.netbeilstein-journals.org |

| Asymmetric Hydrogenation | Cyclohexane (P,N-Ligand) | Ir | Arylalkenes | 93% | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Cyclohexane (P,N-Ligand) | Pd | 1,3-Diphenylallyl Acetate | 95% | dicp.ac.cn |

The continued exploration into the synthesis and application of chiral ligands and organocatalysts featuring the cyclopropylcyclohexane motif is expected to open new avenues for the development of highly efficient and selective catalytic systems for the synthesis of enantiomerically pure compounds.

Future Perspectives and Emerging Challenges in Cyclopropylcyclohexane Research

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of cyclopropylcyclohexane and its derivatives remains a cornerstone of research in this field. While established methods like the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation of cyclohexene (B86901) are valuable, the focus is now shifting towards the development of more efficient, selective, and sustainable synthetic routes.

The Simmons-Smith reaction , which utilizes a zinc-copper couple and diiodomethane (B129776), is a classic method for converting cyclohexene to cyclopropylcyclohexane (norcarane) wikipedia.org. Modifications such as the Furukawa modification, which employs diethylzinc (B1219324), can enhance the reactivity of the system wikipedia.org. Transition metal catalysis, particularly with rhodium and copper catalysts, offers another powerful avenue for the cyclopropanation of cyclohexene using diazo compounds researchgate.net. Cobalt-catalyzed cyclopropanation has also shown promise, offering high yields and compatibility with a range of alkenes dicp.ac.cn.

Future research will likely concentrate on the design of novel catalysts that offer superior stereoselectivity and enantioselectivity, particularly for the synthesis of functionalized cyclopropylcyclohexanes. The development of catalytic systems that can operate under milder conditions with lower catalyst loadings will be a key objective.

Table 1: Comparison of Selected Synthetic Routes to Cyclopropylcyclohexane

| Method | Reagents | Catalyst | Typical Yield | Selectivity | Reference |

| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | None | Good | Stereospecific | wikipedia.org |

| Furukawa Modification | Diiodomethane, Diethylzinc | None | High | Stereospecific | wikipedia.org |

| Catalytic Cyclopropanation | Diazoacetate, Cyclohexene | Rhodium(II) or Copper Complexes | High | High | researchgate.net |

| Cobalt-Catalyzed Cyclopropanation | Dihaloalkane, Zinc | Cobalt Complex | High | High | dicp.ac.cn |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent ring strain of the cyclopropane (B1198618) moiety in cyclopropylcyclohexane makes it susceptible to a variety of ring-opening reactions, offering a gateway to diverse molecular architectures. While acid-catalyzed and radical-mediated ring-opening reactions are known, the exploration of novel reactivity patterns and unconventional transformations is a burgeoning area of research.

Acid-catalyzed ring-opening of cyclopropylcyclohexane can lead to the formation of various carbocationic intermediates, which can then undergo further reactions to yield a range of products nih.gov. The regioselectivity of these reactions is a key aspect of ongoing investigations youtube.com. Radical-mediated reactions , such as radical bromination, can also induce ring-opening, providing access to functionalized acyclic compounds ma.edureddit.com. The stability of the resulting radical intermediates plays a crucial role in determining the reaction outcome youtube.com.

A particularly exciting frontier is the use of transition-metal catalysis to mediate novel transformations of cyclopropylcyclohexane. Palladium-catalyzed cross-coupling reactions, for instance, have the potential to functionalize the cyclopropane ring directly, a challenging but highly desirable transformation nih.govnih.govmdpi.com. Future efforts will likely focus on developing catalytic systems that can selectively activate the C-C bonds of the cyclopropane ring, leading to unprecedented bond formations and molecular rearrangements.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques are emerging as powerful tools for real-time monitoring of reactions involving cyclopropylcyclohexane.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and in situ Fourier-Transform Infrared (FTIR) spectroscopy allow researchers to observe the formation of intermediates, track the consumption of reactants, and determine reaction rates with high precision . For example, in situ NMR has been successfully employed to monitor the kinetics of cyclopropanation reactions, providing valuable insights into the reaction mechanism researchgate.net.

The application of these techniques to the study of cyclopropylcyclohexane synthesis and its subsequent transformations will enable the optimization of reaction conditions, the identification of key intermediates, and the elucidation of complex reaction pathways. This knowledge will be instrumental in designing more robust and efficient synthetic protocols.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. These powerful computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.

The future of cyclopropylcyclohexane research will undoubtedly involve a synergistic interplay between experimental work and computational modeling. The ability of AI to analyze large datasets and identify complex patterns will be a key driver of innovation in this field.

Sustainable and Eco-Friendly Methodologies for Production and Transformation

In an era of increasing environmental awareness, the development of sustainable and eco-friendly methodologies for the production and transformation of chemicals is of paramount importance. The principles of green chemistry are being increasingly applied to the synthesis of cyclopropylcyclohexane and its derivatives.

One key area of focus is the use of greener solvents . Researchers are exploring the use of bio-based and renewable solvents as alternatives to traditional petroleum-derived solvents sigmaaldrich.comacs.org. The development of solvent-free reaction conditions, such as those achieved through mechanochemistry (ball-milling), also represents a significant step towards more sustainable synthesis ucl.ac.uk.